molecular formula C13H17NO2 B2740352 N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide CAS No. 2361608-44-6

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide

Cat. No.: B2740352
CAS No.: 2361608-44-6
M. Wt: 219.284
InChI Key: HAHMPJAEYDSUQM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is an organic compound with the molecular formula C13H17NO2. This compound is characterized by the presence of an enamide functional group, which is known for its stability and reactivity, making it a valuable substrate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide typically involves the reaction of 4-methoxy-3-methylphenylacetic acid with prop-2-enamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the enamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-Methoxyphenyl)ethyl]prop-2-enamide
  • N-[(1R)-1-(3-Methylphenyl)ethyl]prop-2-enamide
  • N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]but-2-enamide

Uniqueness

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-13(15)14-10(3)11-6-7-12(16-4)9(2)8-11/h5-8,10H,1H2,2-4H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMPJAEYDSUQM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.